molecular formula C17H24N2O4 B8352943 Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B8352943
M. Wt: 320.4 g/mol
InChI Key: MEKOFWOLQDJVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group, a phenylmethoxy group, and a dimethyl-substituted azetidinone ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction. For example, a β-lactam precursor can be cyclized using a suitable base under controlled conditions.

    Introduction of the Boc Protecting Group: The t-butyloxycarbonyl (Boc) group is introduced to protect the amino group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable phenylmethoxy precursor reacts with the azetidinone intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its unique structure allows for the creation of novel drug candidates with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical entities.

    Biological Studies: Researchers use this compound to study enzyme interactions and inhibition. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.

    Industrial Applications: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to downstream effects on biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Carbamic acid, N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]-, 1,1-dimethylethyl ester can be compared with other azetidinone derivatives, such as:

    3-Amino-4,4-dimethyl-1-(phenylmethoxy)-2-azetidinone: This compound lacks the Boc protecting group, making it more reactive in certain contexts.

    3-[(t-Butyloxycarbonyl)amino]-4,4-dimethyl-2-azetidinone:

    4,4-Dimethyl-1-(phenylmethoxy)-2-azetidinone: This compound lacks both the Boc protecting group and the amino group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl)carbamate

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)

InChI Key

MEKOFWOLQDJVOL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.